molecular formula C24H23NO5S B3328504 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid CAS No. 475479-24-4

2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid

Cat. No. B3328504
M. Wt: 437.5 g/mol
InChI Key: DAYKLWSKQJBGCS-UHFFFAOYSA-N
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Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3]([C:4](=[O:5])[OH:6])=[CH:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2.[H:32][H:33]>>[CH3:1][O:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2

Inputs

Step One
Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COC(Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3]([C:4](=[O:5])[OH:6])=[CH:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2.[H:32][H:33]>>[CH3:1][O:2][CH:3]([C:4](=[O:5])[OH:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([O:17][CH2:18][CH2:19][c:20]2[n:21][c:22](-[c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[o:23][c:24]2[CH3:25])[c:12]2[c:13]1[s:14][cH:15][cH:16]2

Inputs

Step One
Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COC(Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.